Triazamate acid
Overview
Description
Preparation Methods
Triazamate acid can be synthesized through various synthetic routes. One common method involves the reaction of 1-dimethylaminocarbonyl-3-tert-butyl-1H-1,2,4-triazole with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Triazamate acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the ethyl ester group is replaced by other functional groups.
Major products formed from these reactions include various substituted triazoles and their derivatives .
Scientific Research Applications
Triazamate acid has a wide range of scientific research applications:
Mechanism of Action
Triazamate acid exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The resulting overstimulation of cholinergic receptors causes paralysis and death in insects .
Comparison with Similar Compounds
Triazamate acid is unique among triazole insecticides due to its specific substitution pattern and its high efficacy against aphids. Similar compounds include:
Ethyl (3-tert-butyl-1-dimethylcarbamoyl-1H-1,2,4-triazol-5-ylthio)acetate: Another triazole insecticide with a similar structure but different substitution patterns.
Chlorantraniliprole: A diamide insecticide with a different mode of action but used for similar pest control applications.
This compound stands out due to its specific molecular structure, which confers high selectivity and potency against target pests .
Properties
IUPAC Name |
2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-11(2,3)8-12-9(19-6-7(16)17)15(13-8)10(18)14(4)5/h6H2,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBLYMRPEFNRJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=N1)SCC(=O)O)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876593 | |
Record name | Triazamate acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30876593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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